molecular formula C11H21ClN2O2 B6343460 (4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride;  98% CAS No. 1176419-72-9

(4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride; 98%

Cat. No. B6343460
CAS RN: 1176419-72-9
M. Wt: 248.75 g/mol
InChI Key: BKMOXRIIWXCAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride, also known as 4-HPPM-HCl and 4-Hydroxy-piperidine-3-yl-methanone hydrochloride, is an organic compound with a 98% purity. This compound is a white crystalline powder and has a molecular weight of 298.7 g/mol and a melting point of 145-147°C. 4-HPPM-HCl has a wide range of applications in scientific research and is used in a variety of lab experiments.

Scientific Research Applications

Nucleophilic Aromatic Substitution and Chemical Reactivity

The study by Pietra and Vitali (1972) examines the chemical reactivity of piperidine in nucleophilic aromatic substitution reactions. This foundational research provides insight into the synthetic versatility and potential applications of piperidine derivatives in the development of new compounds with varied biological activities (Pietra & Vitali, 1972).

Pharmacological Applications

Research on ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, and its stereoisomers, demonstrates the diverse pharmacological effects that can be achieved by manipulating the stereochemistry of piperidine-based compounds. This work underlines the significance of piperidine derivatives in designing drugs with specific biological activities (Brine et al., 1997).

Drug Development and Therapeutic Use

A review focusing on lurasidone, a benzisothiazole antipsychotic drug, elucidates the process of utilizing piperidine derivatives in the development of medications aimed at treating psychotic and mood disorders. Lurasidone's efficacy and safety profile is a testament to the therapeutic potential of piperidine-based compounds (Pompili et al., 2018).

DNA Interaction and Molecular Probes

The binding affinity of Hoechst 33258, a compound containing a piperidine moiety, for the minor groove of double-stranded DNA, illustrates the application of piperidine derivatives as molecular probes and their potential in drug design and diagnostic applications (Issar & Kakkar, 2013).

properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c14-10-3-6-13(7-4-10)11(15)9-2-1-5-12-8-9;/h9-10,12,14H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMOXRIIWXCAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(CC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661325
Record name (4-Hydroxypiperidin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-piperidin-1-yl)-piperidin-3-yl-methanone hydrochloride

CAS RN

496057-57-9
Record name (4-Hydroxypiperidin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.